4-Chloro-3-fluorobenzoyl chloride
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Overview
Description
4-Chloro-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the 4th and 3rd positions, respectively. This compound is a colorless to light yellow liquid and is known for its reactivity, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
4-Chloro-3-fluorobenzoyl chloride is an organic compound used in proteomics research . It’s important to note that the compound’s targets would largely depend on the context of its use, particularly the type of biological system or reaction in which it is involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Moreover, in a biological context, factors such as the presence of specific enzymes or transport proteins could influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluorobenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 4-fluorotoluene under ultraviolet light, followed by hydrolysis. The process includes the following steps :
Chlorination: 4-Fluorotoluene is subjected to chlorination under ultraviolet light at temperatures between 70-85°C to produce 4-fluorotrichlorotoluene.
Hydrolysis: The resulting 4-fluorotrichlorotoluene is then hydrolyzed in the presence of a composite catalyst, such as ferric trichloride and zinc chloride, to yield 4-fluorobenzoyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring of temperature, pressure, and reactant concentrations to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst to form acylated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride, and is usually conducted at low temperatures to prevent side reactions.
Major Products Formed
Substitution Reactions: The major products are substituted benzoyl derivatives, depending on the nucleophile used.
Friedel-Crafts Acylation: The major products are acylated aromatic compounds, which can be further utilized in the synthesis of various organic molecules.
Scientific Research Applications
4-Chloro-3-fluorobenzoyl chloride has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl Chloride: Similar in structure but lacks the chlorine atom at the 4th position.
3-Fluorobenzoyl Chloride: Similar but with the fluorine atom at the 3rd position and no chlorine substitution.
4-Chlorobenzoyl Chloride: Similar but lacks the fluorine atom at the 3rd position.
Uniqueness
4-Chloro-3-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its mono-substituted counterparts .
Properties
IUPAC Name |
4-chloro-3-fluorobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMGUKOEVZJUAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397601 |
Source
|
Record name | 4-Chloro-3-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177787-25-6 |
Source
|
Record name | 4-Chloro-3-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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